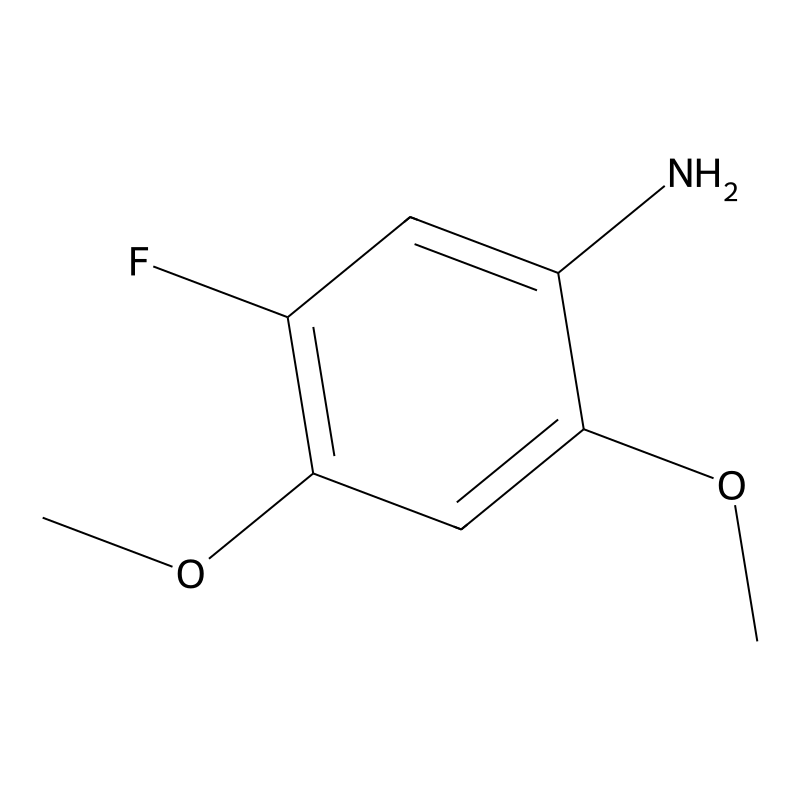5-Fluoro-2,4-dimethoxyaniline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Chemistry: Development of α-Glucosidase Inhibitors
Summary of the Application: 5-Fluoro-2,4-dimethoxyaniline has been used in the synthesis of a series of 5-fluoro-2-oxindole derivatives . These derivatives have been investigated for their potential as α-glucosidase inhibitors . α-Glucosidase inhibitors are known to prevent the digestion of carbohydrates and reduce the impact of carbohydrates on blood glucose .
Results or Outcomes: The biological assessment results showed that most synthesized compounds presented potential inhibition on α-glucosidase . Among them, compounds 3d, 3f, and 3i exhibited much better inhibitory activity with IC50 values of 49.89 ± 1.16 μM, 35.83 ± 0.98 μM, and 56.87 ± 0.42 μM, respectively . These values were about 10 ∼ 15 folds higher than acarbose (IC50 = 569.43 ± 43.72 μM) . A kinetic mechanism study revealed that compounds 3d, 3f, and 3i inhibited the α-glucosidase in a reversible and mixed manner .
5-Fluoro-2,4-dimethoxyaniline is an organic compound characterized by the presence of a fluorine atom and two methoxy groups attached to an aniline structure. Its chemical formula is C10H12FNO2, and it features a molecular weight of approximately 197.21 g/mol. The compound is recognized for its potential applications in medicinal chemistry and material science due to its unique electronic properties and structural characteristics.
There is no current information available regarding a specific mechanism of action for 5-F-2,4-DMA.
As with any new compound, proper safety precautions should be taken when handling 5-F-2,4-DMA due to the lack of specific data. Here are some general safety considerations for aromatic amines:
- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
- Electrophilic Aromatic Substitution: The presence of the methoxy groups enhances the electron density on the aromatic ring, facilitating electrophilic substitution reactions.
- Reduction Reactions: The compound can undergo reduction to yield corresponding amines or other derivatives.
Research indicates that compounds similar to 5-fluoro-2,4-dimethoxyaniline exhibit significant biological activities, particularly as enzyme inhibitors. For instance, derivatives of fluorinated anilines have been studied for their ability to inhibit α-glucosidase, which is crucial for managing blood glucose levels in diabetic patients . The introduction of fluorine may enhance metabolic stability and improve pharmacodynamic properties .
5-Fluoro-2,4-dimethoxyaniline can be synthesized through several methods:
- Direct Fluorination: Starting from 2,4-dimethoxyaniline, fluorination can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
- Methoxy Group Introduction: The synthesis may involve the methylation of aniline derivatives using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
- Condensation Reactions: Condensation with appropriate aldehydes followed by reduction processes could also yield this compound.
5-Fluoro-2,4-dimethoxyaniline has several notable applications:
- Pharmaceuticals: It serves as a precursor in the synthesis of various pharmaceutical agents due to its biological activity.
- Dyes and Pigments: The compound can be utilized in the production of dyes owing to its vivid color properties derived from its aromatic structure.
- Material Science: It may be used in the development of polymers and other materials that require specific electronic properties.
Interaction studies involving 5-fluoro-2,4-dimethoxyaniline often focus on its binding affinity with biological targets such as enzymes and receptors. Molecular docking studies suggest that the compound can effectively interact with α-glucosidase, showcasing potential as an antidiabetic agent . Additionally, its interactions with other biomolecules can provide insights into its pharmacological profiles.
5-Fluoro-2,4-dimethoxyaniline shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2,4-Dimethoxyaniline | Two methoxy groups on aniline | Lacks fluorine atom; less potent as enzyme inhibitor |
| 5-Fluoroaniline | One fluorine atom | More potent than 2,4-dimethoxyaniline due to fluorine |
| 3-Fluoro-4-methoxyaniline | One methoxy group and one fluorine | Different position of substituents alters reactivity |
| 5-Chloro-2,4-dimethoxyaniline | Chlorine instead of fluorine | Different halogen impacts electronic properties |
The uniqueness of 5-fluoro-2,4-dimethoxyaniline lies in its combination of both electron-withdrawing (fluorine) and electron-donating (methoxy) groups, which significantly influence its reactivity and biological activity compared to similar compounds.








